molecular formula C4H6FIO B1378877 3-Fluoro-3-(iodomethyl)oxetane CAS No. 1363381-23-0

3-Fluoro-3-(iodomethyl)oxetane

Cat. No. B1378877
CAS RN: 1363381-23-0
M. Wt: 215.99 g/mol
InChI Key: YLUZKLPBHBABDH-UHFFFAOYSA-N
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Description

3-Fluoro-3-(iodomethyl)oxetane is a chemical compound with the IUPAC name 3-fluoro-3-(iodomethyl)oxetane . It has a molecular weight of 215.99 . It is in liquid form .


Synthesis Analysis

The synthesis of oxetane derivatives, including 3-Fluoro-3-(iodomethyl)oxetane, has been a subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .


Molecular Structure Analysis

The InChI code for 3-Fluoro-3-(iodomethyl)oxetane is 1S/C4H6FIO/c5-4(1-6)2-7-3-4/h1-3H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Chemical Reactions Analysis

Oxetanes, including 3-Fluoro-3-(iodomethyl)oxetane, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .


Physical And Chemical Properties Analysis

3-Fluoro-3-(iodomethyl)oxetane is a liquid . The compound has a molecular weight of 215.99 .

Safety and Hazards

The safety information for 3-Fluoro-3-(iodomethyl)oxetane indicates that it has a GHS07 pictogram and a signal word "Warning" . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

Oxetanes, including 3-Fluoro-3-(iodomethyl)oxetane, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This perspective analyzes recent applications of oxetanes in drug discovery, covering the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges, and future directions .

properties

IUPAC Name

3-fluoro-3-(iodomethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FIO/c5-4(1-6)2-7-3-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUZKLPBHBABDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CI)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-(iodomethyl)oxetane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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